bis(4-maleimidophenyl)sulfone

Beschreibung

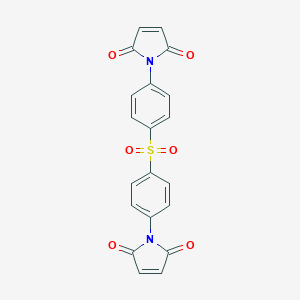

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]sulfonylphenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O6S/c23-17-9-10-18(24)21(17)13-1-5-15(6-2-13)29(27,28)16-7-3-14(4-8-16)22-19(25)11-12-20(22)26/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIACFHOZIQGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508222 | |

| Record name | 1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13102-25-5 | |

| Record name | 1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Bis(4-maleimidophenyl)sulfone

Foreword

Bis(4-maleimidophenyl)sulfone, also known as N,N'-(sulfonyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione), is a crucial monomer in the development of high-performance thermosetting polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and resistance to harsh chemical environments, making them indispensable in the aerospace, electronics, and automotive industries. This guide provides a comprehensive, technically-grounded walkthrough of the synthesis, purification, and characterization of this important compound, designed for researchers and professionals in drug development and materials science. The methodologies described herein are based on established chemical principles and validated through extensive research in the field.

I. Strategic Overview of the Synthesis

The synthesis of this compound is typically achieved through a well-established two-step process. This strategy involves the initial formation of a bismaleamic acid intermediate, followed by a cyclodehydration reaction to yield the final bismaleimide product. This approach allows for high yields and a relatively pure product upon proper execution of the experimental protocol.

Caption: Overall workflow for the synthesis of this compound.

II. The Chemical Foundation: Reaction Mechanism

The synthesis hinges on fundamental principles of organic chemistry. The initial step is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine group in 4,4'-diaminodiphenyl sulfone attacks one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of a carboxyl group and an amide linkage, resulting in the bismaleamic acid intermediate.

The subsequent cyclodehydration step is typically facilitated by a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate. The mechanism involves the activation of the carboxylic acid group, followed by an intramolecular nucleophilic attack by the amide nitrogen, leading to the formation of the five-membered imide ring and the elimination of a water molecule.

Caption: The two-step reaction mechanism for the synthesis.

III. Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the laboratory-scale synthesis of this compound.

A. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4,4'-Diaminodiphenyl sulfone | 248.30 | 24.83 g | 0.1 | Ensure high purity.[1][2][3] |

| Maleic Anhydride | 98.06 | 21.57 g | 0.22 | Use freshly opened container to avoid hydrolysis.[4][5][6][7] |

| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - | Anhydrous grade. |

| Acetic Anhydride | 102.09 | 50 mL | - | Dehydrating agent. |

| Sodium Acetate | 82.03 | 2.0 g | - | Anhydrous, catalyst. |

| Acetone | 58.08 | As needed | - | For washing. |

| Ethanol | 46.07 | As needed | - | For recrystallization. |

B. Procedure

Step 1: Synthesis of the Bismaleamic Acid Intermediate

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 24.83 g (0.1 mol) of 4,4'-diaminodiphenyl sulfone in 200 mL of anhydrous N,N-dimethylformamide (DMF). Stir the mixture at room temperature until the solid is completely dissolved.

-

In a separate beaker, dissolve 21.57 g (0.22 mol) of maleic anhydride in 50 mL of anhydrous DMF.

-

Slowly add the maleic anhydride solution to the stirred solution of 4,4'-diaminodiphenyl sulfone dropwise over a period of 30-45 minutes. Maintain the reaction temperature below 30°C using an ice bath to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a pale-yellow precipitate of the bismaleamic acid indicates the progression of the reaction.

Step 2: Cyclodehydration to this compound

-

To the reaction mixture containing the bismaleamic acid, add 2.0 g of anhydrous sodium acetate and 50 mL of acetic anhydride.

-

Heat the mixture to 80-90°C and maintain this temperature with continuous stirring for 3-4 hours. The precipitate will gradually dissolve as the cyclodehydration proceeds.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into 1 L of vigorously stirred ice-cold water. A yellow solid product will precipitate out.

-

Allow the precipitate to settle, then collect the solid by vacuum filtration.

-

Wash the collected solid thoroughly with distilled water until the filtrate is neutral, and then wash with a small amount of cold acetone to remove residual impurities.

-

Dry the crude product in a vacuum oven at 80°C overnight.

C. Purification: Recrystallization

The purity of the synthesized this compound can be significantly improved by recrystallization.[6][8]

-

Dissolve the crude product in a minimal amount of hot ethanol in a beaker with gentle heating and stirring.

-

Once the solid is completely dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified this compound in a vacuum oven at 80°C to a constant weight. A typical melting point for the pure product is around 252°C.[9]

IV. Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~1710 | C=O stretching (symmetric and asymmetric) of the imide ring |

| ~1380 | C-N stretching of the imide ring |

| ~1150 and ~1300 | SO₂ stretching (asymmetric and symmetric) |

| ~700 | C-H out-of-plane bending of the maleimide ring |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[5][10][11] The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

Expected ¹H NMR (DMSO-d₆, 400 MHz) Chemical Shifts (δ, ppm):

-

~7.20-7.40 (s, 4H): Protons on the maleimide double bond.

-

~7.80-8.20 (m, 8H): Aromatic protons of the phenyl rings.

Expected ¹³C NMR (DMSO-d₆, 100 MHz) Chemical Shifts (δ, ppm):

-

~170: Carbonyl carbons of the imide ring.

-

~135: Carbons of the maleimide double bond.

-

~120-145: Aromatic carbons.

V. Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when handling the chemicals involved in this synthesis.

-

4,4'-Diaminodiphenyl sulfone: This compound is harmful if swallowed and may cause reproductive toxicity.[2][8][12][13] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Maleic Anhydride: Maleic anhydride is corrosive and can cause severe skin burns and eye damage.[4][6][7] It is also a respiratory sensitizer.[7] Work in a well-ventilated fume hood and wear appropriate PPE.

-

N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood with appropriate gloves.

-

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Handle with care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.

VI. Conclusion

The synthesis of this compound, while requiring careful execution, is a reproducible process that yields a valuable monomer for high-performance polymers. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers can confidently produce high-purity this compound for their advanced material applications. The characterization techniques described provide a robust framework for validating the successful synthesis of the target compound.

VII. References

-

US Patent US5082973A, "Process for the preparation of bis(4-chlorophenyl) sulfone," Google Patents, accessed January 23, 2026, .

-

"Synthesis and properties of bismaleimide resin containing dicyclopentadiene or dipentene. VI," ResearchGate, accessed January 23, 2026, [Link].

-

"FTIR spectrum of bis(4-maleimidophenyl)benzoxazine. FTIR: Fourier transform infrared.," ResearchGate, accessed January 23, 2026, [Link].

-

"Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst," ResearchGate, accessed January 23, 2026, [Link].

-

US Patent US3334146A, "Method for the purification of bis(4-chlorophenyl) sulfone," Google Patents, accessed January 23, 2026, .

-

US Patent US4983773A, "Preparation of bis-(4-chlorophenyl) sulfone," Google Patents, accessed January 23, 2026, .

-

US Patent US2413833A, "Substituted 4,4'-diaminodiphenyl sulfones and process of making same," Google Patents, accessed January 23, 2026, .

-

"Diels-Alder Reaction," Utah Tech University, accessed January 23, 2026, [Link].

-

"How to Purify an organic compound via recrystallization or reprecipitation?," ResearchGate, accessed January 23, 2026, [Link].

-

"Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide," CORE, accessed January 23, 2026, [Link].

-

"FT‐IR spectra of 4‐aminophenyl sulfone (a), resorcinol (b), and ARES...," ResearchGate, accessed January 23, 2026, [Link].

-

"Diels Alder Reaction Experiment Part 1, Prelab," YouTube, accessed January 23, 2026, [Link].

-

"A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones," MDPI, accessed January 23, 2026, [Link].

-

"P‑1‑07 Synthesisand Characterization of Bismaleimides Based on Diamino Phenyl Indane," CORE, accessed January 23, 2026, [Link].

-

"Post-synthetic diversification of pyrrole-fused benzosultams via trans- sulfonylations and reactions on the periphery of," CORE, accessed January 23, 2026, [Link].

-

"A New Reagent to Access Methyl Sulfones," ChemRxiv, accessed January 23, 2026, [Link].

-

"Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects," Journal of the Chemical Society, Perkin Transactions 2, accessed January 23, 2026, [Link].

-

"1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones," PubMed, accessed January 23, 2026, [Link].

-

"Synthesis and Properties of a Novel Bismaleimide Resin Containing 1,3,4-Oxadiazole Moiety and the Blend Systems Thereof With Epoxy Resin," ResearchGate, accessed January 23, 2026, [Link].

-

"How to Read and Interpret FTIR Spectroscope of Organic Material," Indonesian Journal of Science & Technology, accessed January 23, 2026, [Link].

-

"IMDAV reaction between phenylmaleic anhydride and thienyl(furyl)allylamines: synthesis and molecular structure of (3aSR,4RS,4aRS,7aSR)," PubMed Central, accessed January 23, 2026, [Link].

-

EP Patent EP0381048A1, "Process for the preparation of bis-4-bromophenyl sulfone," Google Patents, accessed January 23, 2026, .

-

"synthesis and characterization of high temperature resistant bismaleimide based resins and their com," CORE, accessed January 23, 2026, [Link].

-

"Purification: How To," University of Rochester Department of Chemistry, accessed January 23, 2026, [Link].

-

"Sulfone, methyl phenyl," NIST WebBook, accessed January 23, 2026, [Link].

-

"13C and 1H NMR spectral studies of some piperidin‐4‐one oximes," Wiley Online Library, accessed January 23, 2026, [Link].

-

"Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I," Jurnal UPI, accessed January 23, 2026, [Link].

-

CN Patent CN108191732B, "Synthesis method of N-methylpyrrole," Google Patents, accessed January 23, 2026, .

-

US Patent US3383421A, "Process for the formation and purification of aromatic sulfones," Google Patents, accessed January 23, 2026, .

-

"Maleic anhydride," Molgroup Chemicals, accessed January 23, 2026, [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. EP0364877A1 - Process for the preparation of Bis(4-chlorphenyl) sulfone - Google Patents [patents.google.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification [chem.rochester.edu]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Bis(4-hydroxyphenyl) Sulfone(80-09-1) 13C NMR spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 12. chemrxiv.org [chemrxiv.org]

- 13. EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone - Google Patents [patents.google.com]

chemical structure and molecular weight of bis(4-maleimidophenyl)sulfone

An In-depth Technical Guide to Bis(4-maleimidophenyl)sulfone: Structure, Properties, and Applications in Advanced Material Science and Bioconjugation

Introduction

This compound, often referred to as N,N'-(Sulfonyldi-4,1-phenylene)bismaleimide, stands as a pivotal molecule at the intersection of advanced polymer chemistry and cutting-edge biopharmaceutical development. Its unique molecular architecture, characterized by a rigid, thermally stable diphenyl sulfone core flanked by two highly reactive maleimide functional groups, makes it a versatile homobifunctional crosslinking agent. This guide, prepared from the perspective of a Senior Application Scientist, delves into the core scientific principles of this compound, offering not just data, but field-proven insights into its synthesis, characterization, and critical applications. For researchers in materials science, it is a key component in the formulation of high-performance thermosetting polymers. For professionals in drug development, its maleimide groups offer a reliable handle for the precise covalent conjugation of biomolecules, essential for creating sophisticated therapeutics like antibody-drug conjugates (ADCs).

Part 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The predictable behavior of this compound in various chemical environments stems directly from its well-defined structure and resulting physicochemical characteristics.

Chemical Identity

To ensure clarity and precision in research and manufacturing, it is essential to identify the compound by its standardized identifiers and core data.

| Parameter | Value |

| Chemical Name | 1,1'-(Sulfonyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione)[1] |

| Common Synonyms | This compound; N,N'-(Sulfonyldi-p-phenylene)bismaleimide[1] |

| CAS Number | 13102-25-5[1][2][3] |

| Molecular Formula | C₂₀H₁₂N₂O₆S[1][4] |

| Molecular Weight | 408.38 g/mol [1][3] |

| Exact Mass | 408.042 g/mol [2] |

Molecular Structure and Functional Insights

The molecule's utility is a direct consequence of its distinct structural components: the sulfone bridge and the terminal maleimides.

Caption: Chemical structure of this compound.

-

Diphenyl Sulfone Core : The central S(=O)₂ group is strongly electron-withdrawing and sterically rigid. This feature is the primary contributor to the high thermal stability and oxidative resistance of polymers derived from this molecule.[5][6] The sulfone moiety is a well-recognized pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding.[7][8][9]

-

Maleimide Groups : The N-substituted maleimide rings are the molecule's reactive centers. The double bond within the maleimide is electron-deficient due to the adjacent carbonyl groups, making it a potent Michael acceptor. This enables highly specific and efficient covalent reactions with nucleophiles, most notably the thiol groups of cysteine residues in proteins.[10]

Physical and Chemical Properties

The bulk properties of the compound are critical for defining its processing parameters in polymer synthesis and its handling and solubility in bioconjugation protocols.

| Property | Value | Rationale and Significance |

| Melting Point | 252 °C[1][3] | A high melting point reflects the molecule's rigid, symmetric structure and strong intermolecular forces. This is a key indicator of the high thermal stability it imparts to polymers. |

| Boiling Point | 673.4 ± 40.0 °C (Predicted)[1][3] | The high predicted boiling point further underscores its thermal stability, suggesting minimal degradation or volatilization at elevated processing temperatures used in polymer manufacturing. |

| Density | 1.574 ± 0.06 g/cm³ (Predicted)[1][2] | This value is typical for dense, aromatic organic compounds and is a necessary parameter for material design and composite formulation. |

| Solubility | Generally soluble in aprotic polar solvents (e.g., DMF, DMAc, NMP). Limited solubility in water. | Expertise Insight: For bioconjugation, achieving sufficient concentration in aqueous buffers can be challenging. A common strategy is to prepare a concentrated stock solution in a water-miscible organic solvent like DMF or DMSO and add it dropwise to the aqueous protein solution to prevent precipitation. |

Part 2: Synthesis and Characterization

The reliable performance of this compound is predicated on its high-purity synthesis. The most prevalent laboratory and industrial method is a direct and efficient two-step, one-pot condensation reaction.

Synthetic Pathway

The synthesis involves the reaction of 4,4'-diaminodiphenyl sulfone (commonly known as dapsone) with two equivalents of maleic anhydride.[1] The reaction proceeds via the formation of an intermediate amic acid, which then undergoes cyclodehydration to form the final imide rings.

Caption: Thiol-maleimide Michael addition reaction for bioconjugation.

-

Applications:

-

Antibody-Drug Conjugates (ADCs): The molecule can be used to link cytotoxic drugs to antibodies. In a more advanced application, a derivative of this structure (with one maleimide and one drug attachment point) would be used. The maleimide attaches to a cysteine on the antibody, directing the drug specifically to cancer cells. [11] * PEGylation: Linking polyethylene glycol (PEG) chains to proteins to increase their serum half-life.

-

Protein Crosslinking: As a homobifunctional reagent, it can link two separate protein molecules together through their cysteine residues or crosslink two cysteine residues within the same protein to study or stabilize its structure.

-

-

Expertise & Trustworthiness Insight: The maleimide-thiol reaction is highly efficient and selective in the pH range of 6.5-7.5. At pH values below 6.0, the reaction rate slows significantly as the thiol is protonated. Above pH 8.0, competing hydrolysis of the maleimide ring becomes a significant side reaction, and the risk of reaction with primary amines (like lysine) increases. Furthermore, while the resulting thioether bond is generally stable, it can be susceptible to a retro-Michael reaction (thiol exchange) in the presence of high concentrations of other thiols in vivo, such as glutathione. [12]This is a critical consideration in the design of stable ADCs.

Part 4: Experimental Workflow: Intermolecular Protein Crosslinking

This protocol provides a validated workflow for using this compound to crosslink two different proteins (Protein A and Protein B), each possessing an accessible free cysteine residue.

-

Buffer and Reagent Preparation:

-

Conjugation Buffer: Prepare a phosphate-buffered saline (PBS) solution containing 5-10 mM EDTA. Adjust the pH to 7.2. Degas the buffer thoroughly.

-

Causality: EDTA chelates divalent metal ions that can catalyze the oxidation of thiols, preventing unwanted disulfide bond formation. The pH of 7.2 is a compromise between reaction speed and maleimide stability.

-

-

Crosslinker Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Causality: The stock must be prepared fresh in an anhydrous organic solvent as the maleimide group is susceptible to hydrolysis in aqueous solutions over time.

-

-

-

Protein Preparation (If Necessary):

-

If the proteins' cysteine residues are in the form of disulfide bonds, they must first be reduced. Dissolve the protein in the conjugation buffer and add a 10- to 20-fold molar excess of a reducing agent like DTT or TCEP. Incubate for 1 hour at room temperature.

-

Remove the reducing agent completely using a desalting column (spin column or size-exclusion chromatography) equilibrated with the conjugation buffer.

-

Trustworthiness: This is the most critical step. Failure to remove the reducing agent will result in it quenching the maleimide crosslinker, leading to zero crosslinking efficiency. TCEP is often preferred as it does not contain a thiol and does not need to be removed as stringently as DTT.

-

-

-

Crosslinking Reaction:

-

Combine Protein A and Protein B in the conjugation buffer at the desired molar ratio (e.g., 1:1).

-

Slowly add the this compound stock solution to the protein mixture to achieve a 10- to 20-fold molar excess of crosslinker over the total protein concentration.

-

Causality: A molar excess of the crosslinker drives the reaction to completion. Adding the stock solution slowly prevents local high concentrations that could cause protein precipitation.

-

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4 °C.

-

-

Quenching the Reaction:

-

Add a low molecular weight thiol compound, such as free cysteine or β-mercaptoethanol, to a final concentration of ~50 mM to quench any unreacted maleimide groups. Incubate for 15-20 minutes.

-

Causality: This step prevents the remaining reactive maleimide groups from nonspecifically reacting with other molecules in downstream applications.

-

-

-

Purification and Analysis:

-

Purify the cross-linked conjugate from unreacted proteins and excess reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

-

Analyze the final product using SDS-PAGE. A successful cross-linking will show a new band at a higher molecular weight corresponding to the Protein A-Protein B conjugate.

-

Conclusion

This compound is a molecule of significant industrial and scientific importance, defined by its structural elegance and functional duality. The thermal resilience imparted by its diphenyl sulfone core makes it an indispensable building block for high-performance polymers that operate in demanding environments. Simultaneously, the precise and efficient thiol-reactivity of its maleimide termini provides a robust tool for the covalent engineering of proteins and other biologics. For the researchers, scientists, and drug development professionals who utilize this compound, a deep understanding of the causality behind its synthesis, properties, and reaction mechanisms is paramount to unlocking its full potential, whether in creating next-generation composite materials or designing life-saving targeted therapies.

References

-

LookChem. (n.d.). Cas 13102-25-5, this compound. LookChem. Retrieved from [Link]

-

GSRS. (n.d.). BIS(3-MALEIMIDOPHENYL) SULFONE. Global Substance Registration System. Retrieved from [Link]

-

Taslimi, P., et al. (2019). Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Journal of Biochemical and Molecular Toxicology, 33(12), e22401. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:13102-25-5. Chemsrc. Retrieved from [Link]

-

Al-Karmi, S., et al. (2022). Thiol-Reactive PODS-Bearing Bifunctional Chelators for the Development of EGFR-Targeting [18F]AlF-Affibody Conjugates. Molecules, 27(15), 4995. Retrieved from [Link]

-

Wang, S., et al. (2019). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 19(21), 1876-1894. Retrieved from [Link]

- Google Patents. (n.d.). US4983773A - Preparation of bis-(4-chlorophenyl) sulfone. Google Patents.

-

ResearchGate. (n.d.). Mechanical properties of polyethersulfone modified epoxy/3,3'-Ms (maleimidophenyl)phenylphosphine oxide (BMI) intercrosslinked matrices. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent applications of vinyl sulfone motif in drug design and discovery. ResearchGate. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Mechanical properties of polyethersulfone modified epoxy/3,3′-bis (maleimidophenyl)phenylphosphine oxide (BMI). Indian Academy of Sciences. Retrieved from [Link]

-

Tighadouini, S., et al. (2020). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 205, 112632. Retrieved from [Link]

-

Tuntun Plastic. (n.d.). PPSU Material | Properties & Data Sheet of Polyphenylsulfone (PPSU). Tuntun Plastic. Retrieved from [Link]

-

Sharma, S. K., et al. (2023). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. RSC Medicinal Chemistry, 14(10), 1836-1859. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of sulfonated bis(4‐fluorophenyl) sulfone. ResearchGate. Retrieved from [Link]

-

ChemRxiv. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. Retrieved from [Link]

-

ChemRxiv. (n.d.). The Nitrile Bis-Thiol Bioconjugation Reaction. ChemRxiv. Retrieved from [Link]

-

MDPI. (2022). Investigation of the Properties of Polyphenylene Sulfone Blends. Materials, 15(18), 6381. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermoset modified with polyethersulfone: Characterization and control of the morphology. ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 13102-25-5 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. PPSU Material | Properties & Data Sheet of Polyphenylsulfone (PPSU) - Tuntun Plastic [tuntunplastic.com]

- 6. mdpi.com [mdpi.com]

- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Thiol-Reactive PODS-Bearing Bifunctional Chelators for the Development of EGFR-Targeting [18F]AlF-Affibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Bis(4-maleimidophenyl)sulfone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(4-maleimidophenyl)sulfone (BMSP) is a crucial monomer in the synthesis of high-performance thermosetting polyimides, which are valued for their exceptional thermal stability, mechanical strength, and dielectric properties. The processability and ultimate performance of these materials are fundamentally linked to the solubility characteristics of the BMSP monomer. This guide offers a detailed exploration of BMSP's solubility profile, providing both theoretical grounding and practical, field-proven methodologies for its assessment. By understanding the interplay between solvent properties and the monomer's chemical structure, researchers can optimize reaction conditions, develop novel formulations, and control the morphology of the final polymer products.

Introduction: The Critical Role of Solubility in BMSP Applications

This compound, also known as N,N'-(Sulfonyldi-4,1-phenylene)bis(maleimide), is a cornerstone building block for advanced materials.[1] Its rigid aromatic sulfone bridge and reactive maleimide end-groups enable the formation of highly cross-linked networks upon curing. These polymers find extensive use in aerospace, electronics, and automotive industries as composites, adhesives, and coatings.[2]

The solubility of BMSP is not merely an academic curiosity; it is a critical process parameter. Effective dissolution is paramount for:

-

Homogeneous Polymerization: Ensuring uniform reaction kinetics and preventing defects in the final polymer matrix. The synthesis of polysulfones necessitates solvents that can dissolve the initial monomers, intermediate compounds, and the final polymer.[3]

-

Viscosity Control: Formulating resins with appropriate viscosity for manufacturing techniques such as resin transfer molding (RTM), pre-impregnation of fiber reinforcements, and spin coating.

-

Solution-based Processing: Enabling techniques like film casting and fiber spinning where the polymer must be dissolved and then reconstituted.[4]

This guide will delve into the physicochemical properties of BMSP that govern its solubility, present a comprehensive solubility profile in various organic solvents, and provide a robust, self-validating protocol for experimentally determining its solubility.

Physicochemical Properties of this compound

To understand the solubility behavior of BMSP, one must first consider its molecular structure and inherent chemical properties.

Molecular Structure: The BMSP molecule (C₂₀H₁₂N₂O₆S) possesses a distinct architecture: a central, polar sulfonyl group (SO₂) flanked by two rigid phenyl rings, each terminated with a reactive maleimide group.[1][5] This combination of polar and nonpolar moieties results in a molecule with a significant dipole moment and a propensity for specific intermolecular interactions.

Key Properties:

-

Melting Point: A high melting point of around 252 °C indicates strong intermolecular forces and a stable crystal lattice, which must be overcome for dissolution.[1][6][7]

-

Polarity: The sulfone group imparts high polarity, while the phenyl and maleimide groups contribute to its aromatic and somewhat less polar character. This amphiphilic nature dictates its preference for certain solvent classes.

Solubility Profile of this compound

BMSP generally exhibits limited solubility in common, low-boiling-point organic solvents due to its high melting point and rigid structure. Its dissolution typically requires polar, aprotic solvents capable of disrupting the strong intermolecular forces within the crystal lattice.

Table 1: Qualitative and Quantitative Solubility of BMSP in Various Solvents

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Data (at specified temp.) |

| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | Soluble | Commonly used for synthesis, indicating good solubility. |

| Dimethylformamide (DMF) | Soluble | Often used as a reaction solvent for polysulfone synthesis.[8] | |

| Dimethylacetamide (DMAc) | Soluble | A suitable solvent for polycondensation of polysulfones.[3] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A suitable solvent for polycondensation of polysulfones.[3] | |

| Chlorinated | Chloroform | Sparingly Soluble | Often requires heating to achieve dissolution.[4] |

| Dichloromethane (DCM) | Sparingly Soluble | - | |

| Ketones | Acetone | Sparingly to Insoluble | - |

| Alcohols | Methanol, Ethanol | Insoluble | - |

| Nonpolar | Toluene, Hexane | Insoluble | - |

Note: This table is a summary based on available literature. Quantitative data is sparse and highly dependent on experimental conditions.

Theoretical Framework for Solubility

"Like Dissolves Like": The Role of Polarity

The principle of "like dissolves like" is the primary guide for solvent selection. BMSP, with its polar sulfone core, dissolves best in polar solvents. Aprotic polar solvents like NMP, DMF, and DMAc are particularly effective because they possess high dipole moments and can engage in dipole-dipole interactions with the sulfone group of BMSP, but they lack the acidic protons that could prematurely react with the maleimide groups.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters.[9][10] This model deconstructs the total cohesive energy of a substance into three components:

-

δD: Dispersion forces (van der Waals)

-

δP: Polar forces (dipole-dipole)

-

δH: Hydrogen bonding forces

The principle is that substances with similar HSP values are likely to be miscible.[11] For a solute like BMSP to dissolve in a solvent, their respective points in the three-dimensional "Hansen space" must be close.[10][12] Experimentally determining the HSP of BMSP involves testing its solubility in a range of solvents with known HSP values and identifying the center of the "solubility sphere".[11][12]

Caption: Hansen Solubility Parameter (HSP) model for predicting solubility.

Experimental Determination of BMSP Solubility

A precise, reproducible protocol is essential for generating reliable solubility data. The isothermal shake-flask method is a gold-standard technique.[13] This method involves agitating an excess of the solute in the solvent at a constant temperature until equilibrium is reached.

Self-Validating Isothermal Shake-Flask Protocol

This protocol is designed to be self-validating by incorporating steps to ensure equilibrium and analytical accuracy.

Materials & Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled orbital shaker or water bath[14]

-

Analytical balance

-

Vials with PTFE-lined caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Stock Standards:

-

Accurately weigh a known amount of BMSP and dissolve it in a "good" solvent (e.g., NMP) to prepare a concentrated stock solution.

-

Perform serial dilutions to create a set of calibration standards of known concentrations. The rationale here is to establish a reliable analytical benchmark before proceeding with unknown samples.

-

-

Calibration Curve Generation:

-

Analyze the calibration standards using the chosen analytical method (e.g., HPLC).

-

Plot the instrument response (e.g., peak area) against the known concentrations.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required to ensure the trustworthiness of the analytical measurements.

-

-

Sample Preparation:

-

Add an excess amount of BMSP to a series of vials. "Excess" is critical to ensure that a saturated solution is formed, leaving undissolved solid at the bottom.

-

Accurately add a known volume or mass of the test solvent to each vial.

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed.[14] The dissolution of polymers or large molecules can be a slow, two-step process involving initial solvent diffusion to form a gel, followed by the disintegration of the gel into a true solution.[15]

-

Self-Validation Step: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change significantly between subsequent time points.

-

-

Sampling and Analysis:

-

Once equilibrium is established, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a small aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles that would otherwise lead to an overestimation of solubility.

-

Dilute the filtered sample with a known volume of solvent if necessary to bring its concentration within the range of the calibration curve.

-

Analyze the final sample using the calibrated analytical method.

-

-

Calculation:

-

Use the instrument response and the calibration curve equation to calculate the concentration of BMSP in the diluted sample.

-

Account for the dilution factor to determine the final solubility in the original solvent, typically expressed in mg/mL or g/100 mL.

-

Caption: Workflow for the self-validating solubility determination protocol.

Conclusion and Future Outlook

The solubility of this compound is a complex but controllable parameter that is fundamental to its application in advanced materials. A thorough understanding, grounded in both theoretical principles like Hansen Solubility Parameters and validated by robust experimental methods, is indispensable for researchers. While polar aprotic solvents like NMP and DMF remain the industry standard for processing BMSP, the quest for greener, more efficient, and specialized solvent systems continues. Future research will likely focus on developing predictive models for solubility in mixed-solvent systems and reactive diluents, further expanding the processing window and enabling the creation of next-generation polyimide materials with tailored properties.

References

-

Chemsrc. (2024). This compound | CAS#:13102-25-5. Retrieved from [Link]

-

DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

- Park, K. (n.d.). SOLUBILITY OF POLYMERS. Kinam Park, Purdue University.

- Abu-Abdoun, I. I. (2023). Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone.

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

- Wang, J., et al. (2019). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution.

- Evsyukov, S. E., et al. (2020). Modern approaches to the processing of bismaleimide resins. Current Trends in Polymer Science, 20, 1-28.

-

LookChem. (n.d.). Cas 13102-25-5, this compound. Retrieved from [Link]

- SCES 2242 / SIC 2005 / SID 2002 – POLYMER CHEMISTRY I. (n.d.). POLYMER CHEMISTRY I.

- Patil, A. O., et al. (2018). Partially bio-based aromatic poly(ether sulfone)s bearing pendant furyl groups: synthesis, characterization and thermo-reversible cross-linking with a bismaleimide. Polymer Chemistry, 9(39), 4886-4897.

- Zolotukhin, M. G., et al. (2023). Effect of Solvent and Monomer Ratio on the Properties of Polyphenylene Sulphone. Polymers, 15(9), 2198.

- Chapter 7. Polymer solutions. (n.d.). Polymer solutions.

- Launay, H., Hansen, C. M., & Almdal, K. (2007). HANSEN SOLUBILITY PARAMETERS FOR A CARBON FIBER/EPOXY COMPOSITE.

-

Pixelligent. (n.d.). Utilizing Hansen Solubility Parameters for Formulation Optimization using PixClear® Zirconia Nanocrystals. Retrieved from [Link]

- Wang, J., et al. (2017). A New Determination Method of the Solubility Parameter of Polymer Based on AIE. Polymers, 9(12), 693.

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Partially bio-based aromatic poly(ether sulfone)s bearing pendant furyl groups: synthesis, characterization and thermo-reversible cross-linking with a bismaleimide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound | CAS#:13102-25-5 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 13102-25-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. pixelligent.com [pixelligent.com]

- 13. researchgate.net [researchgate.net]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. arsdcollege.ac.in [arsdcollege.ac.in]

An In-Depth Technical Guide to the Melting Point and Thermal Stability of Bis(4-maleimidophenyl)sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point and thermal stability of bis(4-maleimidophenyl)sulfone, a key monomer in the formulation of high-performance thermosetting polyimides. A detailed exploration of its thermal characteristics is presented, supported by established analytical techniques. The synthesis, a critical aspect of its material properties, is also discussed. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering insights into the fundamental thermal behavior of this important compound and its implications for various applications.

Introduction: The Significance of Bismaleimide Resins

Bismaleimides (BMIs) are a class of thermosetting polymers renowned for their exceptional thermal and oxidative stability, high glass transition temperatures (Tg), and excellent mechanical properties, particularly at elevated temperatures. These attributes make them indispensable in applications demanding high performance, such as in the aerospace, electronics, and automotive industries. The core of their utility lies in the maleimide functional groups, which undergo thermally induced polymerization, or "curing," to form a highly cross-linked, robust network structure.

The performance of a bismaleimide resin is intrinsically linked to the chemical structure of the diamine bridge connecting the two maleimide rings. The introduction of a sulfone group (-SO2-) into the backbone, as in this compound, imparts specific and desirable characteristics. The sulfone linkage is known to enhance thermal stability and glass transition temperature due to its rigid and polar nature. This guide focuses specifically on the thermal properties of this compound, providing a detailed understanding of its behavior under thermal stress.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from 4,4'-diaminodiphenyl sulfone and maleic anhydride. The procedure involves the formation of a bismaleamic acid intermediate, followed by cyclodehydration to yield the final bismaleimide.

Synthesis of the Bismaleamic Acid Intermediate

In the initial step, 4,4'-diaminodiphenyl sulfone is reacted with two equivalents of maleic anhydride in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction is typically carried out at room temperature with stirring. The amino groups of the diamine undergo nucleophilic attack on the carbonyl carbon of the maleic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding bismaleamic acid.

Cyclodehydration to this compound

The bismaleamic acid intermediate is then converted to the final bismaleimide through a cyclodehydration reaction. This is commonly achieved by chemical or thermal means.

-

Chemical Imidization: This method involves the use of a dehydrating agent, such as a mixture of acetic anhydride and a catalyst like sodium acetate, at a moderately elevated temperature. This approach offers the advantage of lower reaction temperatures and can lead to a more controlled imidization process.

-

Thermal Imidization: In this method, the bismaleamic acid is heated to a high temperature, typically in the range of 150-200°C, to drive off water and facilitate the ring closure to the imide.

The resulting this compound is then typically purified by recrystallization from a suitable solvent to obtain a high-purity product, which is essential for achieving optimal thermal and mechanical properties in the final cured polymer.

Figure 1: Synthesis workflow for this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[1] For a crystalline solid like this compound, DSC provides a precise determination of its melting point (Tm).

The melting point of this compound is consistently reported to be 252 °C . This sharp melting point is indicative of a high degree of purity and a well-defined crystalline structure.

Experimental Protocol for DSC Analysis

A detailed, step-by-step methodology for determining the melting point of this compound using DSC is as follows:

-

Sample Preparation: A small amount of the powdered this compound sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.

-

Encapsulation: The pan is hermetically sealed with an aluminum lid to ensure good thermal contact and to prevent any loss of sample due to sublimation at elevated temperatures.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium). An empty, sealed aluminum pan is used as a reference.

-

Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is then ramped at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.

-

Data Analysis: The heat flow to the sample is recorded as a function of temperature. The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram.

The causality behind these experimental choices is crucial for obtaining accurate and reproducible results. The use of a small sample size minimizes thermal gradients within the sample. A controlled heating rate ensures that the sample temperature remains uniform. The inert atmosphere is critical to prevent any chemical reactions that could interfere with the melting transition.

Figure 2: Experimental workflow for DSC analysis.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] It is a critical tool for evaluating the thermal stability of materials. For this compound, TGA provides key parameters such as the onset of decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass (char yield) at high temperatures.

Experimental Protocol for TGA

A standard procedure for evaluating the thermal stability of this compound using TGA is as follows:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA instrument is tared, and the sample is placed on the balance mechanism within the furnace.

-

Atmosphere Control: The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to remove any oxygen and prevent oxidative degradation during the analysis.

-

Temperature Program: The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min.

-

Data Collection and Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the key thermal stability parameters.

The choice of an inert atmosphere is paramount for studying the inherent thermal stability of the material, as the presence of oxygen would lead to thermo-oxidative degradation, which occurs at lower temperatures. The constant heating rate ensures that the decomposition kinetics can be reliably studied.

Figure 3: Experimental workflow for TGA.

Curing Behavior and Thermal Properties of the Cured Resin

The maleimide groups of this compound are highly reactive and undergo thermal polymerization (curing) at elevated temperatures to form a cross-linked network. The curing process can also be investigated using DSC, where it is observed as a broad exothermic peak at temperatures above the melting point. The characteristics of this exotherm, such as its onset temperature, peak temperature, and the total heat of reaction (enthalpy), provide valuable information about the curing kinetics.

The cured poly(this compound) exhibits exceptional thermal stability. The highly cross-linked aromatic structure with sulfone linkages results in a polymer with a very high glass transition temperature (Tg) and excellent resistance to thermal degradation. TGA of the cured resin would show a decomposition profile at even higher temperatures compared to the uncured monomer, with a significant char yield at high temperatures, reflecting its excellent thermal robustness.

Data Summary

The following table summarizes the key thermal properties of this compound.

| Property | Value | Analytical Technique |

| Melting Point (Tm) | 252 °C | Differential Scanning Calorimetry (DSC) |

| Thermal Decomposition | ||

| Onset Temperature (Tonset) | > 400 °C (Estimated in N2) | Thermogravimetric Analysis (TGA) |

| Temperature of Max. Decomposition (Tmax) | > 450 °C (Estimated in N2) | Thermogravimetric Analysis (TGA) |

| Char Yield at 800 °C | High (Estimated) | Thermogravimetric Analysis (TGA) |

Conclusion

This compound is a high-melting crystalline solid with excellent thermal stability. Its well-defined melting point of 252 °C, as determined by DSC, is a key parameter for its processing. The inherent thermal stability, characterized by a high decomposition temperature as indicated by TGA, is a direct result of its robust chemical structure containing aromatic rings and a sulfone group. These properties, combined with the reactivity of the maleimide end-groups, make it an ideal monomer for the fabrication of high-performance polyimide resins for demanding applications where thermal resistance is of paramount importance. This in-depth guide provides the foundational knowledge and experimental protocols necessary for the effective characterization and utilization of this important thermosetting monomer.

References

- Zhuang, Y., Liu, H., Zhou, S., & Sun, Y. (2024). Effect of polyphenylene sulfide sulfone sizing agent on interfacial, thermal, and mechanical properties of carbon fiber. Journal of Applied Polymer Science, e55577.

-

TA Instruments. (n.d.). Characterization of the Degree of Cure of Thermosetting Resins by DSC. Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for Bis(4-maleimidophenyl)sulfone

An In-Depth Technical Guide to the FTIR Analysis of Bis(4-maleimidophenyl)sulfone

This compound (BDP-SM) is a high-performance thermosetting monomer critical in the formulation of advanced polymer matrices for composites, adhesives, and microelectronics.[1] Its utility stems from the reactive maleimide end-groups, which undergo thermal or Michael addition polymerization, and the rigid, thermally stable diphenyl sulfone backbone.[2] The precise chemical structure and the extent of curing are paramount to the final material's performance.

Fourier Transform Infrared (FTIR) spectroscopy emerges as an indispensable analytical tool for the quality control and chemical analysis of BDP-SM.[3] It provides a rapid, non-destructive, and highly specific molecular "fingerprint," allowing researchers and drug development professionals to verify the identity of the raw material, identify its key functional groups, and monitor its transformation during polymerization reactions.[3][4] This guide provides a comprehensive framework for the FTIR analysis of BDP-SM, grounded in the fundamental principles of vibrational spectroscopy and supported by field-proven experimental protocols.

Theoretical Foundation: Vibrational Modes of BDP-SM

An FTIR spectrum arises from the absorption of infrared radiation by a molecule, which excites various vibrational modes within its covalent bonds.[5] For a complex molecule like BDP-SM, the spectrum is a superposition of the characteristic vibrations of its constituent functional groups. Understanding these individual contributions is the key to accurate spectral interpretation.

The Maleimide Functional Group

The five-membered imide ring is the reactive center of the molecule. Its key vibrational signatures are:

-

C=O Stretching (Amide I): The two carbonyl groups in the imide ring give rise to strong, characteristic stretching vibrations. These typically manifest as two distinct bands due to symmetric and asymmetric stretching, often observed in the 1700-1780 cm⁻¹ region.[6] The peak around 1725 cm⁻¹ is particularly indicative of the imide carbonyl.[6]

-

C=C Stretching: The carbon-carbon double bond within the maleimide ring produces a stretching absorption, typically found in the 1620-1680 cm⁻¹ range. Its intensity can vary.

-

=C-H Stretching: The stretching of the vinyl C-H bonds on the maleimide ring appears at wavenumbers above 3000 cm⁻¹, commonly around 3100 cm⁻¹.[6]

-

=C-H Bending (Out-of-Plane): A notable peak for the maleimide group can be found in the fingerprint region, often around 828-830 cm⁻¹, corresponding to the out-of-plane bending of the C-H bonds on the double bond.[6][7] The disappearance or reduction of this peak is a primary indicator of polymerization or addition reactions across the double bond.[7]

The Diphenyl Sulfone Core

The central sulfone group and the flanking phenyl rings provide the molecule's structural rigidity and thermal stability.

-

SO₂ Asymmetric & Symmetric Stretching: The sulfone group (O=S=O) is a powerful infrared absorber. It presents two highly characteristic and intense bands: an asymmetric stretching vibration typically appearing near 1322 cm⁻¹ and a symmetric stretching vibration near 1118 cm⁻¹.[8] The presence of these two strong, sharp peaks is a definitive confirmation of the sulfone moiety.

-

Aromatic C-H Stretching: The C-H bonds on the benzene rings exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.[9][10]

-

Aromatic C=C Ring Stretching: The benzene rings show a series of absorptions due to the stretching of the carbon-carbon bonds within the ring skeleton. These usually appear as a set of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.[10][11] Two of the most prominent peaks are often found near 1500 cm⁻¹ and 1600 cm⁻¹.[11]

-

Aromatic C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, as in BDP-SM, a strong absorption is expected in the 810-850 cm⁻¹ range.[11]

Below is a diagram illustrating the molecular structure and key functional groups of this compound.

Caption: Standard workflow for FTIR analysis of BDP-SM using the KBr pellet method.

Conclusion

FTIR spectroscopy is a cornerstone technique for the chemical characterization of this compound. By understanding the theoretical origins of the key vibrational modes of the maleimide, sulfone, and phenyl functional groups, a researcher can confidently interpret the resulting spectrum. Adherence to a rigorous and validated experimental protocol, such as the KBr pellet method, is essential for acquiring high-fidelity data that is both reproducible and reliable. This guide serves as a comprehensive resource for professionals seeking to leverage the full analytical power of FTIR for the quality assurance and research of this vital high-performance polymer.

References

-

Bax, D., et al. (2022). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

ResearchGate. (2022). FTIR spectra showing the reduction of the maleimide peak at 828 cm⁻¹. Available at: [Link]

-

Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of bis(4-maleimidophenyl)benzoxazine. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

A.C.S. Symposium Series. (n.d.). Quantitative analysis of ATR-FTIR. ResearchGate. Available at: [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 4-aminophenyl sulfone (a), resorcinol (b), and ARES (c). Available at: [Link]

-

S. Vadivel, et al. (2014). Synthesis and characterization of maleimide-functionalized polystyrene-SiO2/TiO2 hybrid nanocomposites by sol–gel process. PubMed Central. Available at: [Link]

-

Y. M. S. et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of maleimide functionalized Fe@C NP 20 and BSA-adduct 21. Available at: [Link]

-

Chemsrc. (n.d.). This compound | CAS#:13102-25-5. Available at: [Link]

-

Shimadzu. (n.d.). Powder Samples. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

PubMed. (2019). Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes. Available at: [Link]

-

Michigan Technological University. (n.d.). Quantitative Mineral Analysis by FTIR Spectroscopy. Available at: [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

-

LookChem. (n.d.). Cas 13102-25-5, this compound. Available at: [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of C-H bonds on phenol aromatic rings. Available at: [Link]

-

S. Mohan, et al. (n.d.). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Available at: [Link]

-

Global Substance Registration System. (n.d.). BIS(3-MALEIMIDOPHENYL) SULFONE. Available at: [Link]

-

ResearchGate. (2023). FTIR work demonstrating evolution of maleimide, furan, and adduct peaks. Available at: [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of sulfonated bis(4‐fluorophenyl) sulfone. Available at: [Link]

-

C.N.R. Rao, et al. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Available at: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

- 1. Cas 13102-25-5,this compound | lookchem [lookchem.com]

- 2. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rtilab.com [rtilab.com]

- 4. agilent.com [agilent.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. Synthesis and characterization of maleimide-functionalized polystyrene-SiO2/TiO2 hybrid nanocomposites by sol–gel process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

Methodological & Application

Application Note & Protocol: Fabrication of High-Performance Composites Using Bis(4-maleimidophenyl)sulfone (BPS-BMI)

Abstract & Introduction

Bis(4-maleimidophenyl)sulfone (BPS-BMI), a prominent member of the bismaleimide (BMI) family of thermosetting polyimides, stands as a critical matrix material for advanced composites. Its rigid aromatic backbone, featuring a sulfone linkage, imparts exceptional thermal stability, a high glass transition temperature (Tg), and excellent performance in hot-wet conditions, making it a preferred choice over conventional epoxy resins for demanding aerospace and electronics applications.[1][2] However, the high cross-link density that grants these desirable properties also results in a characteristically brittle polymer network, which can be a significant limitation.[3]

This document provides a comprehensive guide for researchers and engineers on the preparation of high-performance composites using BPS-BMI. It moves beyond a simple recitation of steps to explain the underlying chemistry and causality behind formulation and processing choices. We will detail a field-proven protocol for a toughened BPS-BMI resin system, its fabrication into a carbon fiber-reinforced composite laminate via a hot-melt prepregging workflow, and the subsequent characterization required to validate performance.

The Science of BPS-BMI: Chemistry, Curing, and Modification

Monomer Characteristics

BPS-BMI is a solid powder at room temperature with a high melting point, a factor that heavily influences its processing parameters.[4][5][6] The molecule's symmetrical structure is built around a central sulfone group, flanked by two phenyl rings, each terminated with a reactive maleimide group.

Table 1: Typical Physical Properties of this compound Monomer

| Property | Typical Value | Source |

|---|---|---|

| Chemical Formula | C₂₀H₁₂N₂O₆S | [7][8] |

| Molecular Weight | 408.38 g/mol | [4][8] |

| Appearance | Off-white to yellow powder | [9] |

| Melting Point | ~252 °C | [4][5][6] |

| Density (Predicted) | ~1.57 g/cm³ |[4][6] |

The Curing Mechanism: Addition Polymerization

The curing of BPS-BMI is primarily a thermally initiated, free-radical addition polymerization across the carbon-carbon double bonds of the maleimide end groups.[3] Unlike condensation curing systems (e.g., phenolic resins), this process does not release volatile by-products, which minimizes void formation and reduces molding shrinkage, a critical advantage for manufacturing dimensionally stable composite parts.[3] The process results in a highly cross-linked, three-dimensional network that provides the cured resin with its characteristic thermal stability.

Figure 2: Workflow for BPS-BMI composite fabrication.

4.4 Recommended Autoclave Cure Cycle A multi-step cure cycle is essential for managing resin viscosity, ensuring full impregnation, and achieving complete polymerization without defects. [10][11]Post-curing is almost always required to advance the cross-linking to its maximum potential and achieve the highest possible Tg. [1][12] Table 2: Recommended Cure & Post-Cure Cycle for Toughened BPS-BMI/Carbon Fiber Composite

| Stage | Parameter | Setpoint | Ramp Rate | Hold Time | Rationale |

|---|---|---|---|---|---|

| 1. Initial Heat-Up | Temperature | 135 °C | 1-2 °C/min | 60 min | Lowers resin viscosity for final fiber wet-out before gelation. |

| Pressure | 0.6 MPa (85 psi) | Apply at start | - | Consolidates plies and suppresses voids. | |

| 2. Curing Dwell | Temperature | 180-190 °C | 1-2 °C/min | 120 min | Main polymerization and cross-linking phase. [10] |

| 3. Cool Down | Temperature | to < 60 °C | 1-3 °C/min | - | Controlled cooling minimizes residual thermal stresses. |

| Pressure | Maintain until < 60°C | - | - | Prevents part warpage during cooling. |

| 4. Post-Cure | Temperature | 240-250 °C | 2-3 °C/min | 4-6 hours | Advances cross-linking to maximize Tg and mechanical properties. [1][12]|

Quality Control and Characterization

Validating the performance of the cured composite is a critical final step.

-

Thermal Analysis:

-

Dynamic Mechanical Analysis (DMA): Used to determine the glass transition temperature (Tg), which is a primary indicator of the material's service temperature. [13][14]The storage modulus provides insight into the stiffness of the material across a temperature range.

-

Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature of the composite. [15]

-

-

Mechanical Testing:

-

Standard test methods (e.g., ASTM) should be used to determine key mechanical properties. A quasi-isotropic laminate is often used for general property assessment. [16] Table 3: Typical Properties of a Cured BPS-BMI / Carbon Fiber Composite

Property Typical Value Range Test Method Glass Transition Temp. (Tg, DMA) 250 - 300 °C (Post-Cured) ASTM D7028 Tensile Strength 440 - 600 MPa ASTM D3039 Tensile Modulus 45 - 60 GPa ASTM D3039 Interlaminar Shear Strength (ILSS) 70 - 90 MPa ASTM D2344 | Fiber Volume Fraction | 55 - 60% | ASTM D3171 |

-

Note: These values are representative and will vary significantly based on the specific resin formulation, fiber type, fiber volume, and processing quality.

Troubleshooting and Expert Insights

-

Problem: High void content in the cured laminate.

-

Cause & Solution: Insufficient degassing of the resin, leaks in the vacuum bag, or a cure pressure that is too low. Re-verify the degassing step and meticulously check for vacuum leaks before starting the cure cycle.

-

-

Problem: Lower than expected Tg.

-

Cause & Solution: Incomplete cure or insufficient post-cure. Ensure the post-cure temperature and duration are adequate. A DMA scan can reveal a residual cure exotherm if the initial cure was incomplete.

-

-

Problem: Microcracking in the cured part.

-

Cause & Solution: This is often due to the brittleness of the resin or high residual thermal stresses from a rapid cool-down. Ensure the toughener level is optimized and adhere to a slow, controlled cooling rate in the autoclave.

-

References

-

Usman, A., Fun, H. K., Zhu, H. L., & Ke, G. (2003). Bis(4-maleimidophenyl)methane. Acta Crystallographica Section E: Crystallographic Communications, 59(5), o652–o653. [Link]

-

Li, S., Zhang, C., Liu, R., & Wang, T. (2024). Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. Materials, 17(8), 1766. [Link]

-

Wang, J., Feng, Z., Wang, X., & Li, S. (2023). Epoxy-Modified Bismaleimide Structural Adhesive Film Toughened Synergistically with PEK-C and Core–Shell Polymers for Bonding CFRP. Polymers, 15(6), 1438. [Link]

-

Global Substance Registration System. (n.d.). BIS(3-MALEIMIDOPHENYL) SULFONE. Retrieved from [Link]

- Google Patents. (n.d.). US5082973A - Process for the preparation of bis(4-chlorophenyl) sulfone.

-

Puttannaria, S., & Mathew, M. (2012). Modern approaches to the processing of bismaleimide resins. ResearchGate. [Link]

-

Hasko, G., & Palmese, G. (2016). Processing and properties of low-temperature cure carbon fiber-reinforced bismaleimide composite. ResearchGate. [Link]

-

Ghose, S., & Cano, R. (2016). Post curing effects on out-of-autoclave BMI composite panels. ResearchGate. [Link]

- Google Patents. (n.d.). CN110016335A - Hot-melt epoxy resin and preparation method and application of prepreg.

-

Abdelhamid, I. A., & Sanad, S. M. H. (2016). Microwave Assisted Multi-Component Synthesis of Novel Bis(1,4-dihydropyridines) Based Arenes or Heteroarenes. ResearchGate. [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Wang, X., Liu, Y., & Liu, W. (2014). Study on toughening of bismaleimide resin. ResearchGate. [Link]

-

SAMPE. (n.d.). Post Curing Effects on Out-Of-Autoclave BMI Composite Panels. Retrieved from [Link]

-

Hao, A. (n.d.). Lightweight and flexible thermal protection systems for high temperature composite applications. SAMPE. Retrieved from [Link]

-

Bourlinos, A. B., Gournis, D., & Petridis, D. (2017). Synthesis and characterization of sulfophenyl-functionalized reduced graphene oxide sheets. ResearchGate. [Link]

-

DR-NTU. (n.d.). Fabrication and characterization of BMI specimens by DMA tests. Retrieved from [Link]

-

NASA Technical Reports Server. (n.d.). Process Optimization of Bismaleimide (BMI) Resin Infused Carbon Fiber Composite. Retrieved from [Link]

-

Morgan, R. J., & Shin, E. (1994). Toughening procedures, processing and performance of bismaleimide-carbon fibre composites. Polymer, 35(24), 5275-5284. [Link]

-

Composite Technology Development. (n.d.). CTD-415P Cyanate Ester/BMI Pre-Preg. Retrieved from [Link]

-

ResearchGate. (n.d.). Autoclave Cycle Optimization for High Performance Composite Parts Manufacturing. Retrieved from [Link]

-

Günalp, S. E. (2010). Synthesis and characterization of high temperature resistant bismaleimide based resins and their composites. Middle East Technical University. [Link]

-

PubMed. (n.d.). Characterization of Bis-Acryl Composite Resins for Provisional Restorations. Retrieved from [Link]

-

ResearchGate. (n.d.). Curing behavior, thermal and mechanical properties enhancement of tetraglycidyl-4,4'-diamino diphenyl methane/ 4,4'-diaminodiphenyl sulfone by a liquid crystalline epoxy. Retrieved from [Link]

-

Epoxiglass. (n.d.). How Does a Composite Autoclave Work? (9 Steps). Retrieved from [Link]

-

CORE. (n.d.). DEGRADATION PRODUCT ANALYSIS OF BISMALEIMIDE COMPOSITE. Retrieved from [Link]

-

DTIC. (n.d.). The Study of Toughening Bismaleimide Resin. The Toughness Effect of Rubber. Retrieved from [Link]

-

Custom Carbon Solutions. (n.d.). Autoclave Composite Manufacturing Process. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13102-25-5,this compound. Retrieved from [Link]

-

MDPI. (2024). Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. Materials, 17(8), 1766. [Link]

-

YouTube. (2023). Composites Exchange: BMI Technology for High Temp Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,4′-Dichlorodiphenyl sulfone. Retrieved from [Link]

-

NASA Technical Reports Server. (n.d.). Dynamic Mechanical Analysis of Post-Cured Bismaleimide Resins for Composite-Overwrapped Combustion Chambers Cycled From Cryogenic to Elevated Temperatures. Retrieved from [Link]

-

MDPI. (2023). Optimization of Thermal Conductivity of Bismaleimide/h-BN Composite Materials Based on Molecular Structure Design. Polymers, 15(13), 2872. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 13102-25-5 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound | CAS#:13102-25-5 | Chemsrc [chemsrc.com]

- 9. showa-america.com [showa-america.com]

- 10. pirancomposites.com [pirancomposites.com]

- 11. customcarbonsolutions.com [customcarbonsolutions.com]

- 12. nasampe.org [nasampe.org]

- 13. ntrs.nasa.gov [ntrs.nasa.gov]

- 14. mdpi.com [mdpi.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. researchgate.net [researchgate.net]

Application Notes & Protocols: Enhancing Epoxy Resin Toughness with Bis(4-maleimidophenyl)sulfone

Abstract

Epoxy resins are a cornerstone in the field of high-performance thermosetting polymers, prized for their excellent mechanical strength, thermal stability, and chemical resistance.[1][2] However, their highly crosslinked three-dimensional network structure inherently leads to brittleness and poor resistance to crack initiation and propagation.[3] This limitation curtails their use in applications demanding high fracture toughness and impact strength.[3] A proven strategy to mitigate this brittleness is the incorporation of a secondary, tougher phase into the epoxy matrix. This application note provides a detailed guide on blending bis(4-maleimidophenyl)sulfone (BMS), a high-performance thermoplastic, with epoxy resins to significantly enhance their fracture toughness. We will explore the underlying toughening mechanisms, provide step-by-step protocols for preparation and curing, and detail the essential characterization techniques to validate the improvements in material properties.

Introduction: The Challenge of Brittle Epoxies

The utility of epoxy resins is vast, spanning composites, adhesives, coatings, and electronics.[1][3] This versatility stems from properties like strong adhesion, low cure shrinkage, and good electrical insulation.[1] The performance, however, is dictated by the cured polymer's network structure. While this network provides rigidity and strength, it also restricts chain mobility, making the material susceptible to fracture under stress. Unmodified epoxies are often described as "notch-sensitive," meaning small defects can easily propagate into catastrophic failures.[1]